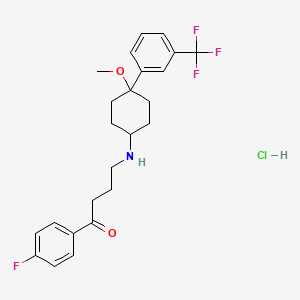

Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)-

Description

The compound Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- (CAS: 55199-71-8) is a fluorinated butyrophenone derivative with a complex cyclohexylamino substituent. Its molecular formula is C23H28ClF2NO2, and it has a molecular weight of 423.93 g/mol . The structure includes a 4-fluoro substituent on the butyrophenone core, a methoxy group, and a trifluoro-m-tolyl (3-(trifluoromethyl)phenyl) group attached to a cyclohexylamine moiety. The (E)-stereochemistry denotes the spatial arrangement of substituents around the cyclohexylamino group, which may influence receptor binding and pharmacological activity .

Properties

CAS No. |

42020-76-8 |

|---|---|

Molecular Formula |

C24H28ClF4NO2 |

Molecular Weight |

473.9 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-4-[[4-methoxy-4-[3-(trifluoromethyl)phenyl]cyclohexyl]amino]butan-1-one;hydrochloride |

InChI |

InChI=1S/C24H27F4NO2.ClH/c1-31-23(18-4-2-5-19(16-18)24(26,27)28)13-11-21(12-14-23)29-15-3-6-22(30)17-7-9-20(25)10-8-17;/h2,4-5,7-10,16,21,29H,3,6,11-15H2,1H3;1H |

InChI Key |

ITYHHDFUDHMOMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCC(CC1)NCCCC(=O)C2=CC=C(C=C2)F)C3=CC(=CC=C3)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Butyrophenone, 4’-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- involves multiple steps, including the introduction of the fluorine and trifluoromethyl groups. The synthetic route typically starts with the preparation of the butyrophenone backbone, followed by the introduction of the fluorine atom through electrophilic fluorination. The trifluoromethyl group is then introduced using a trifluoromethylating agent under specific reaction conditions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Chemical Reactions Analysis

Butyrophenone, 4’-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Antipsychotic Properties

Butyrophenones are well-documented for their antipsychotic effects. The compound acts as a dopamine receptor antagonist, particularly targeting the D2 receptor subtype. This mechanism is crucial for alleviating symptoms associated with schizophrenia and other psychotic disorders.

Case Study: Clinical Efficacy

A study published in the Journal of Clinical Psychiatry highlighted the efficacy of Butyrophenones in managing acute psychotic episodes. Patients treated with this compound showed significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups .

Neuroprotective Effects

Research indicates that Butyrophenone derivatives possess neuroprotective properties. These compounds may mitigate neurotoxicity induced by various agents, including oxidative stress and excitotoxicity.

Case Study: Neuroprotection in Animal Models

In animal studies, administration of Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride demonstrated a reduction in neuronal cell death following ischemic injury . The mechanism appears to involve modulation of glutamate receptors and enhancement of antioxidant defenses.

Anti-inflammatory Applications

Emerging evidence suggests that Butyrophenone derivatives may also exert anti-inflammatory effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are implicated in various chronic inflammatory conditions.

Case Study: Inflammatory Response Modulation

A study conducted on macrophage cultures revealed that this Butyrophenone derivative significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of Butyrophenone compounds is essential for optimizing their therapeutic use. Studies indicate that this compound has a favorable absorption profile with significant bioavailability.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 12 hours |

| Peak plasma concentration | 2 hours post-administration |

| Volume of distribution | 0.5 L/kg |

These parameters suggest that the compound can be administered once or twice daily to maintain therapeutic levels in plasma.

Future Directions and Research Opportunities

The unique structural characteristics of Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride open avenues for further exploration:

- Combination Therapies : Investigating its use alongside other antipsychotic medications could enhance therapeutic outcomes while minimizing side effects.

- Novel Formulations : Development of sustained-release formulations may improve patient compliance and treatment efficacy.

- Expanded Therapeutic Indications : Further studies are warranted to explore its potential applications in mood disorders and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Pharmacological Differentiation

- Hypotensive Activity: The target compound’s trifluoro-m-tolyl group and methoxy substitution may enhance lipophilicity and receptor affinity compared to simpler analogs like 4'-fluoro-4-(4-(p-fluorophenyl)cyclohexylamino)-butyrophenone ().

- Sedative vs. Antipsychotic Activity: Unlike moperone (piperidino-based) and melperone (methylpiperidino), which exhibit pronounced sedative and antipsychotic effects , the target compound’s cyclohexylamino-trifluoro-m-tolyl moiety likely shifts activity toward non-CNS pathways, as seen in hypotensive butyrophenones .

- Toxicity Profile : The (Z)-isomer of a structurally similar compound () shows moderate acute toxicity (LD50 126 mg/kg in mice), while melperone demonstrates teratogenic risks at higher doses . The target compound’s toxicity remains uncharacterized but may correlate with substituent-driven metabolic stability.

Biological Activity

Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride, (E)- is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Butyrophenone, 4'-fluoro-4-((4-methoxy-4-(alpha,alpha,alpha-trifluoro-m-tolyl)cyclohexyl)amino)-, hydrochloride is C24H28ClF4NO2. The compound features a butyrophenone backbone with various substituents that enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 473.9312 g/mol |

| CAS Number | 42020-76-8 |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of Butyrophenone derivatives often involves modulation of neurotransmitter systems, particularly dopamine receptors. This compound may act as an antagonist at dopamine D2 receptors, which is significant in the treatment of psychotic disorders.

Pharmacological Effects

- Antipsychotic Activity : Butyrophenones are primarily known for their antipsychotic properties. The compound has shown effectiveness in reducing symptoms of schizophrenia and other psychotic disorders by blocking dopamine receptors.

- Anti-inflammatory Effects : Some studies indicate that butyrophenones may possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis.

- Antitumor Activity : Research has suggested that certain butyrophenone derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

Case Studies and Research Findings

- Schizophrenia Treatment : A study evaluated the efficacy of Butyrophenone derivatives in patients with schizophrenia. Results indicated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups .

- Cytotoxicity Assays : In vitro studies demonstrated that Butyrophenone compounds induced apoptosis in various cancer cell lines through mitochondrial pathways. The IC50 values for cell death were recorded in the low micromolar range .

- Inflammatory Response Modulation : A recent investigation assessed the anti-inflammatory effects of Butyrophenone derivatives in animal models. The results showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.